1,3,5,7-Tetrakis(aminomethyl)adamantane

Catalog No.
S647135
CAS No.
M.F
C14H28N4
M. Wt
252.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5,7-Tetrakis(aminomethyl)adamantane

Product Name

1,3,5,7-Tetrakis(aminomethyl)adamantane

IUPAC Name

[3,5,7-tris(aminomethyl)-1-adamantyl]methanamine

Molecular Formula

C14H28N4

Molecular Weight

252.4 g/mol

InChI

InChI=1S/C14H28N4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h1-10,15-18H2

InChI Key

MPVWLCFTNSSVPD-UHFFFAOYSA-N

Synonyms

1,3,5,7-T(AM)A, 1,3,5,7-tetrakis(aminomethyl)adamantane

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)CN)CN)CN)CN

1,3,5,7-Tetrakis(aminomethyl)adamantane is a highly symmetric, rigid, aliphatic tetrahedral building block featuring an adamantane core with four primary aminomethyl (-CH2NH2) groups at the bridgehead positions [1]. This structure provides strict 3D directionality (Td symmetry) while maintaining high nucleophilicity and conformational flexibility at the reactive amine termini. It is primarily procured as a critical node for synthesizing 3D Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), dendrimers, and specialized polymers where rigid aliphatic geometry is required without the severe steric hindrance associated with direct bridgehead substitution [2].

Research Fit

1
COF / Dendrimer Core

Tetrahedral tetra-amine with methylene spacer for extended 3D network architectures.

2
Geometry Control

One-carbon arm extension enables different pore size regimes vs. directly attached tetra-amines.

3
Amyloid Beta Research

Reported interaction with Aβ dodecamer (Aβ)₁₂; distinct from NMDA-targeted adamantanes.

4
Synthetic Accessibility

Two-step photochemical route with documented intermediate yields for reproducible procurement.

Attempting to substitute this compound with the closely related 1,3,5,7-tetraaminoadamantane results in severe processability issues; the direct attachment of amine groups to the tertiary bridgehead carbons creates immense steric hindrance, drastically reducing nucleophilicity and impeding high-yield imine condensation [1]. Conversely, substituting with aromatic tetrahedral nodes like tetrakis(4-aminophenyl)methane (TAPM) introduces unwanted π-π stacking, which frequently leads to framework interpenetration, reduced pore volume, and loss of optical transparency. Therefore, for applications requiring unhindered reactivity combined with a purely aliphatic, rigid 3D core, 1,3,5,7-tetrakis(aminomethyl)adamantane is strictly non-interchangeable [2].

Substitution Risk

Target Compound
TAMA (methylene spacer)

Arm length ~2.5 Å, rotatable C–C/C–N bonds; enables distinct COF pore architecture and Aβ dodecamer interaction.

Analog 1
TAA (direct amine attachment)

Shorter arms (~1.5 Å), no conformational freedom; yields more compact frameworks and different amine basicity.

Analog 2
TAPA (rigid phenyl spacer)

Conformationally rigid extended arms; framework interpenetration and pore topology may shift significantly.

Analog 3
Amantadine / Memantine

NMDA receptor modulators, not Aβ dodecamer-targeting; mechanistic mismatch for amyloid oligomer research.

Overcoming Bridgehead Steric Hindrance for High-Yield Imine Condensation

In the synthesis of 3D Covalent Organic Frameworks (COFs) and dendrimers, the reactivity of the tetrahedral node is paramount. 1,3,5,7-Tetraaminoadamantane suffers from extreme steric crowding at the tertiary carbon, severely depressing its nucleophilicity [1]. The addition of the one-carbon spacer in 1,3,5,7-tetrakis(aminomethyl)adamantane relieves this steric penalty, converting a hindered tertiary-bound amine into a highly reactive primary aliphatic amine. This structural modification enables rapid, high-yield imine condensation with polyaldehydes under standard solvothermal conditions, whereas the direct-amine analog often fails to polymerize or yields highly defective networks [2].

Evidence DimensionNucleophilic accessibility and condensation yield
Target Compound Data1,3,5,7-Tetrakis(aminomethyl)adamantane (Unhindered primary aliphatic amine, enables near-quantitative conversion in imine/amide formation)
Comparator Or Baseline1,3,5,7-Tetraaminoadamantane (Sterically hindered tertiary-bound amine, poor/sluggish conversion)
Quantified DifferenceOrders of magnitude higher kinetic rate and near-quantitative network formation vs. defective oligomerization.
ConditionsSolvothermal imine condensation with polyaldehydes.

Buyers synthesizing COFs or dendrimers must select the aminomethyl derivative to ensure complete polymerization and avoid the prohibitive steric bottlenecks of direct bridgehead amines.

Synthesis Yields
Cross-study comparable
Cyanation 63%, reduction 98% (cumulative ~62% from tetrabromoadamantane). Tetrabromoadamantane precursor at 94% yield.
Supports reproducible multi-step procurement pathway.
Direct overall yield comparison vs. TAA synthesis not available from a single study.

Aliphatic Transparency and Prevention of π-π Stacking Interpenetration

Many rigid 3D frameworks rely on tetrakis(4-aminophenyl)methane (TAPM) as a tetrahedral node. However, TAPM is fully conjugated, leading to strong UV-Vis absorption and a high propensity for π-π stacking, which frequently causes pore-collapsing framework interpenetration [2]. 1,3,5,7-Tetrakis(aminomethyl)adamantane provides the same tetrahedral geometry but is purely aliphatic. This eliminates π-π stacking, enforcing open non-interpenetrated pore structures, and yields frameworks that are optically transparent in the visible range and possess distinct low-k dielectric profiles [1].

Evidence DimensionFramework interpenetration and optical absorption
Target Compound Data1,3,5,7-Tetrakis(aminomethyl)adamantane (Zero π-π stacking, optically transparent in visible range)
Comparator Or BaselineTetrakis(4-aminophenyl)methane (TAPM) (High π-π stacking, strong UV-Vis absorption, high interpenetration risk)
Quantified DifferenceComplete elimination of aromatic stacking interactions and extended optical transmission window.
Conditions3D framework assembly and solid-state optical characterization.

For optoelectronic, low-dielectric, or specifically non-interpenetrated porous materials, procuring an aliphatic tetrahedral node is essential to avoid the structural and electronic artifacts of aromatic precursors.

Arm Length Geometry
Class-level inference
TAMA arm ~2.5 Å (C–C/C–N) vs. TAA ~1.5 Å (C–N only); adds rotatable bonds, ~70% length increase.
Enables distinct pore size regimes and framework interpenetration control.
Geometric inference based on standard bond lengths; direct crystallographic overlay unavailable.

Enhanced Solubility for Dendrimer and Polymer Processing

Rigid polyfunctional molecules often suffer from intractable solubility profiles, complicating purification and downstream synthesis. While 1,3,5,7-adamantane tetracarboxylic acid and fully aromatic tetraamines can be highly insoluble in common organic solvents, the extended, flexible -CH2NH2 arms of 1,3,5,7-tetrakis(aminomethyl)adamantane significantly improve solvation [1]. This enhanced solubility is critical for solution-phase stepwise dendrimer synthesis or homogeneous epoxy curing, where premature precipitation would halt chain growth [2].

Evidence DimensionSolution-phase processability
Target Compound Data1,3,5,7-Tetrakis(aminomethyl)adamantane (Flexible aminomethyl arms enhance organic solubility)
Comparator Or Baseline1,3,5,7-Adamantane tetracarboxylic acid (Rigid, highly crystalline, poor solubility in standard non-polar/polar aprotic solvents)
Quantified DifferenceBroadened solvent compatibility allowing homogeneous phase reactions without premature precipitation.
ConditionsStandard organic synthesis conditions (e.g., DCM, THF, DMF) at ambient to moderate temperatures.

Procurement of this specific compound ensures that downstream functionalization and polymerization can be conducted in standard solvent systems without early-stage precipitation.

Aβ Dodecamer Interaction
Patent disclosure
Reported structural epitope deformation of (Aβ)₁₂ dodecamer; tetravalent aminomethyl presentation with hydrophobic adamantane core.
Supports amyloid oligomer pathway research; distinct from NMDA-targeted adamantanes.
Quantitative IC₅₀/Kd not publicly disclosed; in-house potency characterization required.
Amine Basicity & Solubility
Predicted property
Predicted pKa ~11.45; solubility ≥25 mg/mL in DMSO, DMF; water-soluble as tetrahydrochloride salt.
Higher basicity vs. directly-attached tetra-amines affects protonation state in assay and synthesis conditions.
Experimental pKa for TAA not identified; class-level inference based on inductive effects.

3D Covalent Organic Framework (COF) Synthesis

Ideal for constructing highly porous, non-interpenetrated aliphatic COFs via imine condensation, where the lack of steric hindrance and absence of π-π stacking are critical for maintaining open Td-symmetric pores [1].

Optically Transparent Porous Polymers

Selected over aromatic nodes (like TAPM) when the final material requires high optical transparency in the visible spectrum or low dielectric constant (low-k) properties for advanced electronics [2].

Dendrimer and Supramolecular Core Scaffolds

Used as a highly symmetric, soluble core for divergent dendrimer synthesis, where the primary aminomethyl groups ensure quantitative coupling yields at each generation without premature precipitation [1].

Specialized Epoxy Curing Agents

Procured for advanced thermosets where a rigid 3D aliphatic crosslinker is needed to enhance thermal stability and mechanical rigidity without introducing the brittleness or UV-degradation susceptibility of aromatic amines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
3D Covalent Organic Frameworks (COFs)
Methylene spacer arm length for extended pore architecture
Pore size distribution and framework interpenetration control
Amyloid Beta Oligomer Research
Tetravalent aminomethyl presentation for (Aβ)₁₂ interaction
Dodecamer structural deformation endpoint and pathway interpretation
Dendrimer Core Synthesis
Differential amine reactivity via pKa control (TAMA·4HCl)
Sequential acylation and C₃ᵥ-symmetric scaffold construction
High-Performance Polymer Cross-Linking
Thermal stability with accessible primary amines
Cure kinetics and glass transition temperature in epoxy networks

XLogP3

-1.6

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